molecular formula C16H16N2O2S B5712268 N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea

N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea

Cat. No. B5712268
M. Wt: 300.4 g/mol
InChI Key: ZTKHNLMNWGJUHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiourea derivatives, including those related to "N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea," can be synthesized through various routes, often involving the reaction of isothiocyanates with amines or through the cyclization of thioamides. An example of a related synthesis involves the reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes, leading to substituted dibenzo[b,d]furans, which share structural similarities with the target compound (Shestopalov & Naumov, 2003).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of the thiourea functional group (-NH(C=S)NH-), which imparts unique electronic and steric properties. X-ray diffraction analysis provides detailed insights into their crystalline structures, revealing how substitutions at the phenyl or furan rings influence molecular geometry and intermolecular interactions (Hu, Xu, Wang, & Wei, 2008).

Chemical Reactions and Properties

Thiourea derivatives engage in a variety of chemical reactions, such as nucleophilic substitution, addition reactions, and cyclization processes. Their reactivity can be exploited in the synthesis of heterocyclic compounds, including furans and thiophenes, through methods like iodocyclization (Okitsu, Nakazawa, Taniguchi, & Wada, 2008).

Safety and Hazards

The safety and hazards of these compounds are not clear from the information available .

properties

IUPAC Name

1-ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-3-17-16(21)18-12-9-14-11(8-15(12)19-2)10-6-4-5-7-13(10)20-14/h4-9H,3H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKHNLMNWGJUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323602
Record name 1-ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

507253-06-7
Record name 1-ethyl-3-(2-methoxydibenzofuran-3-yl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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